molecular formula C6H8N2O2 B2371267 1-ethyl-1H-imidazole-4-carboxylic acid CAS No. 71925-07-0

1-ethyl-1H-imidazole-4-carboxylic acid

Cat. No.: B2371267
CAS No.: 71925-07-0
M. Wt: 140.142
InChI Key: GWKQLHRGJVYPOJ-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazole-4-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of an ethyl group and a carboxylic acid group in this compound makes it a versatile compound with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-imidazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of α-bromoketones with formamidine acetate in liquid ammonia .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.

Comparison with Similar Compounds

1-Ethyl-1H-imidazole-4-carboxylic acid can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-ethylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-8-3-5(6(9)10)7-4-8/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKQLHRGJVYPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71925-07-0
Record name 1-ethylimidazole-4-carboxylic acid
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